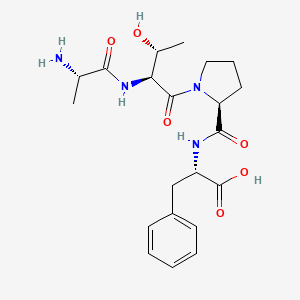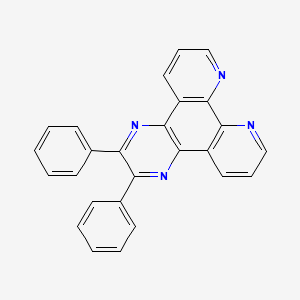
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is a polycyclic aromatic compound known for its rigid, planar structure and excellent π–π stacking ability. This compound is part of the hexaazatriphenylene (HAT) family, which is characterized by its electron-deficient nature and aromatic discotic system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dipyrazinoquinoxaline derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 2,3-Diphenyl-1,4,8,9-tetraazatriphenylene exerts its effects is primarily through its ability to engage in π–π stacking interactions. This allows it to interact with various molecular targets, including DNA and proteins, potentially stabilizing certain structures or inhibiting specific pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8,9,12-Hexaazatriphenylene (HAT): Similar in structure but with additional nitrogen atoms, making it more electron-deficient.
Tetraphenylene: Another polycyclic aromatic compound with a different ring structure and properties.
Uniqueness
2,3-Diphenyl-1,4,8,9-tetraazatriphenylene is unique due to its specific arrangement of nitrogen atoms and phenyl groups, which confer distinct electronic properties and reactivity. Its ability to form stable π–π interactions makes it particularly valuable in materials science and molecular design .
Eigenschaften
CAS-Nummer |
251985-00-9 |
|---|---|
Molekularformel |
C26H16N4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2,3-diphenylpyrazino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)21-22(18-11-5-2-6-12-18)30-26-20-14-8-16-28-24(20)23-19(25(26)29-21)13-7-15-27-23/h1-16H |
InChI-Schlüssel |
ABDGYSWVSZKFTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
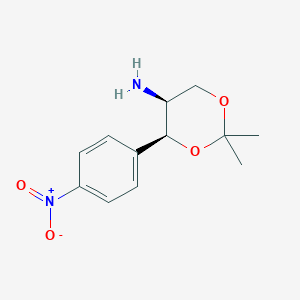
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
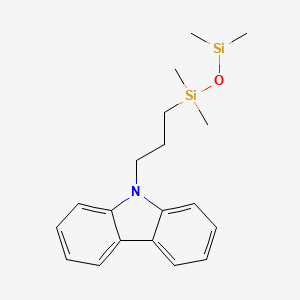

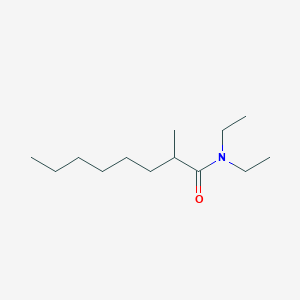
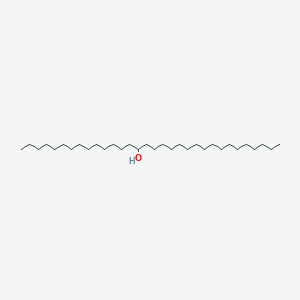
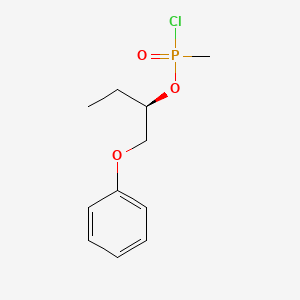
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)

![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
